Chemical structure and molecular properties of 3-Hexenyl isobutyrate
Chemical structure and molecular properties of 3-Hexenyl isobutyrate
Executive Summary
cis-3-Hexenyl isobutyrate (CAS 41519-23-7) is a carboxylic ester of significant interest in the flavor and fragrance sectors, distinguished by its potent "green," fruity, and anisic olfactory profile. Structurally, it combines a branched short-chain fatty acid (isobutyric acid) with a mono-unsaturated fatty alcohol (cis-3-hexen-1-ol). This guide provides a rigorous technical analysis of its molecular architecture, spectroscopic signatures (NMR, MS), industrial synthesis pathways, and metabolic fate. It is designed for researchers requiring validated physicochemical data and mechanistic insights for application in drug delivery systems (as a lipophilic carrier), entomological research (pheromone analogs), or advanced formulation science.
Molecular Architecture & Stereochemistry
The molecule comprises two distinct domains: the isobutyryl moiety (providing steric bulk via the isopropyl group) and the (Z)-3-hexenyl chain (providing the "green" olfactory character and lipophilicity).
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Stereocenter: None (achiral).
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Geometric Isomerism: The carbon-carbon double bond at position 3 of the hexenyl chain exists in the cis (Z) configuration. The (Z)-isomer is the naturally occurring form (found in spearmint, guava) and possesses a superior odor threshold compared to the (E)-isomer.
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Electronic Properties: The ester linkage (-COO-) creates a dipole, but the flanking alkyl chains render the molecule predominantly lipophilic (LogP ~3.52), facilitating membrane permeability.
Table 1: Physicochemical Data Sheet
| Property | Value | Unit | Condition/Method |
| CAS Number | 41519-23-7 | - | Specific for (Z)-isomer |
| Molecular Formula | C₁₀H₁₈O₂ | - | - |
| Molecular Weight | 170.25 | g/mol | - |
| Boiling Point | 92 - 94 | °C | @ 20 mmHg |
| Boiling Point (Est.) | 182 | °C | @ 760 mmHg |
| Density | 0.875 - 0.885 | g/cm³ | @ 20°C |
| Refractive Index | 1.424 - 1.432 | nD20 | - |
| Flash Point | 67 - 85 | °C | Closed Cup (Method dependent) |
| LogP (Octanol/Water) | 3.52 | - | Calculated (Consensus) |
| Solubility | Insoluble | Water | < 0.1 g/L |
| Solubility | Soluble | Organic | Ethanol, Oils, Propylene Glycol |
Spectroscopic Characterization
Accurate identification relies on specific spectral fingerprints. The following data is synthesized from standard reference databases (NIST, SDBS) and structural prediction rules.
Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by fragmentation of the ester linkage and the stability of the allylic hexenyl radical.
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Molecular Ion (M+): m/z 170 (Weak/Trace)
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Base Peak: m/z 43 (Isopropyl cation or Acetyl fragment)
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Diagnostic Fragments:
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m/z 82: [C₆H₁₀]⁺˙ (Elimination of isobutyric acid via McLafferty-like rearrangement involving the alkene).
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m/z 71: [C₄H₇O]⁺ (Isobutyryl cation, acylium ion).
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m/z 67: [C₅H₇]⁺ (Cyclopentenyl cation, derived from the hexenyl chain).
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Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃, δ ppm):
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0.96 (t, J=7.5 Hz, 3H): Terminal methyl of hexenyl chain (H-6').
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1.16 (d, J=7.0 Hz, 6H): Isopropyl methyls of isobutyrate.
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2.07 (quint, J=7.5 Hz, 2H): Allylic methylene (H-5').
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2.38 (q, J=7.0 Hz, 2H): Allylic methylene adjacent to oxygen (H-2').
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2.54 (sept, J=7.0 Hz, 1H): Methine of isobutyrate.
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4.06 (t, J=6.8 Hz, 2H): Oxymethylene (H-1', -CH₂-O-).
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5.32 - 5.50 (m, 2H): Vinylic protons (H-3', H-4'), showing characteristic complex splitting for cis-alkene.
¹³C NMR (125 MHz, CDCl₃, δ ppm):
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177.2: Carbonyl (C=O).
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134.6: Vinylic CH (C-4').
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123.8: Vinylic CH (C-3').
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63.8: Oxymethylene (C-1').
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34.2: Methine (Isobutyryl).
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26.8: Allylic CH₂ (C-2').
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20.6: Allylic CH₂ (C-5').
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19.0: Isopropyl Methyls.
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14.2: Terminal Methyl (C-6').
Synthesis & Manufacturing
The industrial standard for production is the direct Fischer esterification of cis-3-hexenol with isobutyric acid. This reversible reaction requires acid catalysis and water removal to drive equilibrium.
Experimental Protocol: Acid-Catalyzed Esterification
Note: This protocol is a generalized standard procedure for research scale-up.
Reagents:
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cis-3-Hexen-1-ol (1.0 eq)
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Isobutyric acid (1.2 eq)
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p-Toluenesulfonic acid (pTSA) (0.01 eq) or H₂SO₄ (Cat.)
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Solvent: Toluene or Cyclohexane (Azeotropic agent)
Workflow:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, thermometer, and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add cis-3-hexenol, isobutyric acid, and solvent to the flask. Add pTSA catalyst.
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Reflux: Heat the mixture to reflux (solvent dependent, ~110°C for toluene). Monitor water collection in the Dean-Stark trap.
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Completion: Reaction is complete when water evolution ceases (approx. 3-5 hours).
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Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove excess acid) and then with brine.
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Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Distillation: Purify the crude oil via vacuum distillation (bp ~92°C @ 20 mmHg) to obtain the clear, colorless ester.
Figure 1: Reaction scheme for the synthesis of cis-3-Hexenyl isobutyrate via Fischer esterification.
Biological Interface & Metabolism
For drug development professionals, understanding the metabolic stability of this ester is crucial. It acts as a "prodrug-like" structure, where the ester bond is the primary site of metabolic attack.
Hydrolysis Pathway
Upon ingestion or inhalation, cis-3-hexenyl isobutyrate is rapidly hydrolyzed by carboxylesterases (CES), primarily in the liver and nasal mucosa.
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Substrate: cis-3-Hexenyl isobutyrate.
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Enzyme: Carboxylesterase (EC 3.1.1.1).
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Metabolites:
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Isobutyric Acid: Enters the valine catabolic pathway or is excreted.
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cis-3-Hexenol: Undergoes oxidation to cis-3-hexenal (reactive) or conjugation (glucuronidation) for excretion.
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Toxicology & Safety
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Acute Toxicity: Low. LD50 (Dermal, Rabbit) > 5000 mg/kg [1].[1]
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Genotoxicity: Non-mutagenic (Ames Test negative).
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Regulatory Status: GRAS (Generally Recognized As Safe) by FEMA (No. 3929) and approved by JECFA [2].
Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases.
References
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Food and Cosmetics Toxicology. (1979).[1] Monographs on fragrance raw materials: cis-3-Hexenyl isobutyrate.[2][3][1][4] Vol 17, Pg 799.[1]
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JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Evaluation of certain food additives and contaminants: cis-3-Hexenyl isobutyrate.[3][1] WHO Technical Report Series 922.
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NIST Chemistry WebBook. cis-3-Hexenyl isobutyrate Mass Spectrum and Constants. Standard Reference Data.[5][6][7]
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PubChem. Compound Summary: cis-3-Hexenyl isobutyrate (CID 5352539). National Library of Medicine.
Sources
- 1. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]
- 2. cis-3-Hexenyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7) [scentree.co]
- 5. cis-3-Hexenyl isovalerate [webbook.nist.gov]
- 6. cis-3-hexenyl isobutyrate [webbook.nist.gov]
- 7. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]
